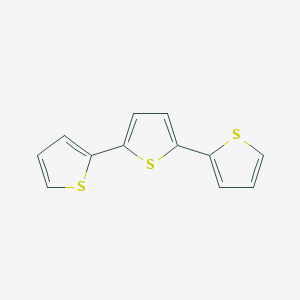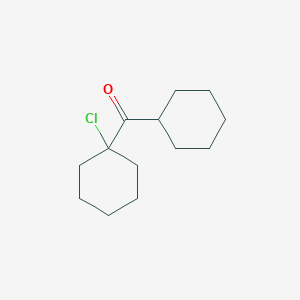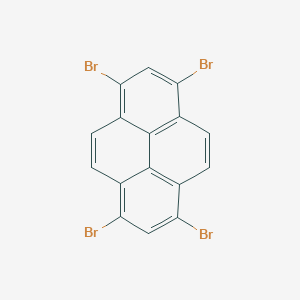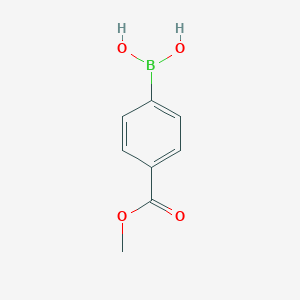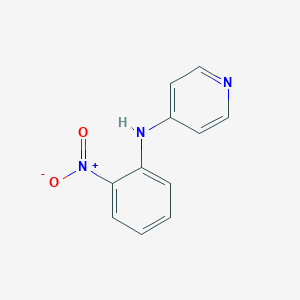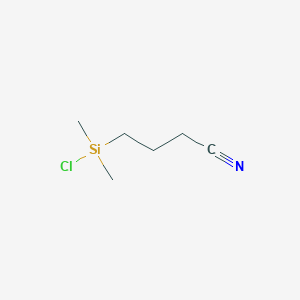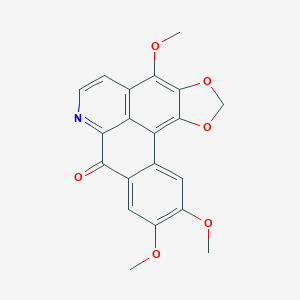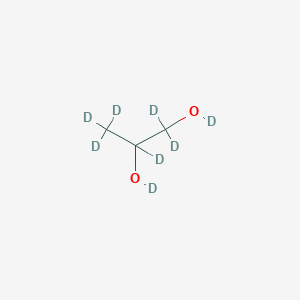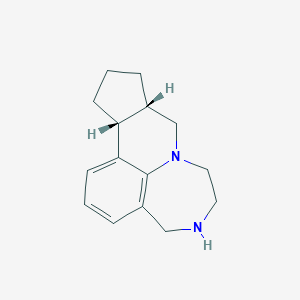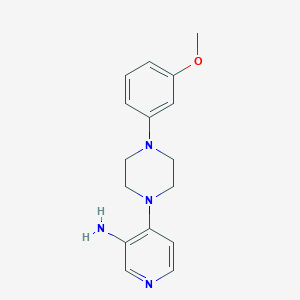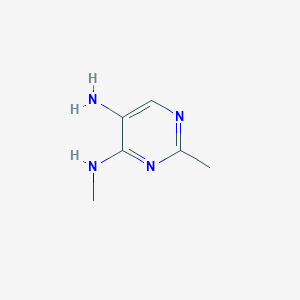
N4,2-Dimethylpyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,2-Dimethylpyrimidine-4,5-diamine is a small molecule that has gained attention due to its potential use in various scientific research applications. It is a heterocyclic compound with a pyrimidine ring structure and two methyl groups attached to the nitrogen atoms at positions 4 and 2. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N4,2-Dimethylpyrimidine-4,5-diamine is not fully understood. However, studies have shown that it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which can lead to the inhibition of various cellular processes.
Effets Biochimiques Et Physiologiques
N4,2-Dimethylpyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to inhibit the activity of various kinases, including cyclin-dependent kinases and protein kinase C. The compound has also been shown to inhibit the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal.
Avantages Et Limitations Des Expériences En Laboratoire
N4,2-Dimethylpyrimidine-4,5-diamine has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. Additionally, it has been shown to have potent activity against various kinases and cancer cells. However, the compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Orientations Futures
There are several future directions for the study of N4,2-Dimethylpyrimidine-4,5-diamine. One direction is the development of more efficient and scalable methods for its synthesis. Another direction is the study of its potential as an anti-cancer agent in vivo. Additionally, the compound could be further studied for its potential as a kinase inhibitor and fluorescent probe for DNA detection. Finally, the compound could be used as a starting point for the synthesis of other biologically active compounds.
Conclusion:
N4,2-Dimethylpyrimidine-4,5-diamine is a small molecule that has potential applications in various scientific research areas. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
N4,2-Dimethylpyrimidine-4,5-diamine can be synthesized using various methods. One of the most common methods is the reaction of 2-amino-4,5-dimethylpyrimidine with formaldehyde and hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 2-amino-4,5-dimethylpyrimidine with dimethyl sulfate and sodium hydroxide. The yield and purity of the compound depend on the method of synthesis used.
Applications De Recherche Scientifique
N4,2-Dimethylpyrimidine-4,5-diamine has potential applications in various scientific research areas. It has been studied for its use as a fluorescent probe for DNA detection and as a kinase inhibitor. The compound has also been used in the synthesis of other biologically active compounds. Additionally, it has been studied for its potential as an anti-cancer agent.
Propriétés
Numéro CAS |
15996-50-6 |
|---|---|
Nom du produit |
N4,2-Dimethylpyrimidine-4,5-diamine |
Formule moléculaire |
C6H10N4 |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
4-N,2-dimethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-4-9-3-5(7)6(8-2)10-4/h3H,7H2,1-2H3,(H,8,9,10) |
Clé InChI |
HQRXOLPUVIGJHI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=N1)NC)N |
SMILES canonique |
CC1=NC=C(C(=N1)NC)N |
Synonymes |
4,5-Pyrimidinediamine, N4,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



